Tungsten(IV) chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

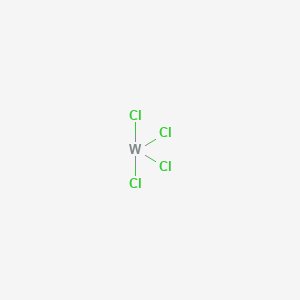

2D Structure

Eigenschaften

IUPAC Name |

tetrachlorotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.W/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUIDGQAIILFBW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[W](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WCl4, Cl4W | |

| Record name | tungsten(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158866 | |

| Record name | (T-4)-Tungsten chloride (WCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13470-13-8 | |

| Record name | Tungsten chloride (WCl4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13470-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (T-4)-Tungsten chloride (WCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten(IV) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Tungsten(IV) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten(IV) chloride, with the chemical formula WCl₄, is a significant inorganic compound that serves as a key precursor in the synthesis of various tungsten-based materials and as a catalyst in organic chemistry.[1][2][3] Its unique electronic structure and reactivity make it a subject of considerable interest in both academic and industrial research. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physical and chemical characteristics, synthesis, crystal structure, reactivity, and safe handling procedures. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Physical and Chemical Properties

This compound is a diamagnetic, black or dark grey crystalline solid.[3][4] It is highly sensitive to moisture and air, readily hydrolyzing to form tungsten oxides and hydrochloric acid.[5] The compound does not melt in a conventional manner but rather decomposes at elevated temperatures. Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | WCl₄ | [4] |

| Molecular Weight | 325.65 g/mol | [4] |

| Appearance | Black or dark grey crystalline solid | [3][4] |

| Density | 4.62 g/cm³ | [4] |

| Melting Point | Decomposes (~300-450 °C) | [4] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Reacts with water. Soluble in some coordinating organic solvents like diethyl ether and acetonitrile (B52724), forming adducts.[6] Insoluble in non-polar solvents like carbon tetrachloride and hexane.[7][8] | |

| Crystal Structure | Monoclinic, C2/m space group | [9] |

Crystal Structure

This compound possesses a unique polymeric crystal structure. It consists of infinite linear chains of edge-sharing WCl₆ octahedra.[4][10] Within these chains, the tungsten atoms exhibit alternating short and long W-W distances, which are indicative of metal-metal bonding interactions.[4][10] The coordination geometry around each tungsten atom is distorted octahedral, with four bridging chloride ligands and two terminal chloride ligands.

Synthesis

The most common and effective method for synthesizing this compound is through the reduction of Tungsten(VI) chloride (WCl₆).[2][4][10][11] Various reducing agents can be employed, with antimony, bismuth, and tin being among the most effective.[10]

Experimental Protocol: Synthesis via Antimony Reduction

This protocol is adapted from literature procedures describing the reduction of WCl₆.[4][10]

Materials:

-

Tungsten(VI) chloride (WCl₆)

-

Antimony (Sb) powder

-

Anhydrous, oxygen-free solvent (e.g., carbon tetrachloride or dichlorobenzene)

-

Schlenk line and glassware

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas. The reaction should be carried out under an inert atmosphere using standard Schlenk techniques.

-

Reaction Setup: In a Schlenk flask, combine Tungsten(VI) chloride and antimony powder in a 3:2 molar ratio.

-

Solvent Addition: Add the anhydrous solvent to the flask with stirring to create a slurry.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the color change of the solution. The reaction is typically complete within a few hours.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product, this compound, will precipitate.

-

Purification: The crude product can be purified by washing with the anhydrous solvent to remove the soluble antimony trichloride (B1173362) (SbCl₃) byproduct, followed by drying under vacuum.

Reactivity

This compound is a reactive compound, primarily due to the coordinative unsaturation of the tungsten center and the lability of the chloride ligands.

Hydrolysis

WCl₄ reacts vigorously with water and moisture to produce tungsten oxides and hydrogen chloride gas.[5] This reactivity necessitates handling the compound under strictly anhydrous and inert conditions.

Reaction with Organic Molecules:

-

Adduct Formation: this compound acts as a Lewis acid and readily forms adducts with donor solvents such as diethyl ether (Et₂O) and acetonitrile (CH₃CN).[6][12] The formation of these adducts can modify the reactivity and solubility of WCl₄.

-

Reactions with Alkenes and Alkynes: WCl₄ and its derivatives are known to catalyze the polymerization of cyclic olefins like cyclopentene (B43876) through ring-opening metathesis polymerization (ROMP).[13][14][15] It can also be a precursor for catalysts in other organic transformations involving unsaturated hydrocarbons.[16][17]

-

Reactions with Cyclopentadienyl (B1206354) Sources: WCl₄ reacts with sources of the cyclopentadienyl anion (Cp⁻), such as lithium cyclopentadienide (B1229720) (LiCp) or sodium cyclopentadienide (NaCp), to form tungstenocene dichloride (Cp₂WCl₂), a valuable organometallic precursor.[5][11][18]

Characterization

Several analytical techniques are employed to characterize this compound.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise crystal and molecular structure of WCl₄, revealing the polymeric chain and the alternating W-W bond distances.[3][6][9][19][20][21]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection: A suitable single crystal of WCl₄ is selected under a microscope in an inert atmosphere (e.g., inside a glovebox) to prevent decomposition.

-

Mounting: The crystal is mounted on a goniometer head, typically using an inert oil or grease to protect it from the atmosphere during transfer to the diffractometer.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved and refined using specialized software to obtain the final atomic coordinates, bond lengths, and angles.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are valuable tools for probing the vibrational modes of the W-Cl bonds in this compound. Due to its polymeric structure and the presence of both terminal and bridging chloride ligands, the vibrational spectra can be complex.

Experimental Protocol: Raman Spectroscopy of an Air-Sensitive Sample

-

Sample Preparation: Inside a glovebox, a small amount of WCl₄ powder is loaded into a capillary tube, which is then flame-sealed.

-

Data Acquisition: The sealed capillary is mounted in the sample holder of a Raman spectrometer. The laser is focused on the sample, and the scattered light is collected. Typical excitation wavelengths are in the visible or near-infrared region.

-

Spectral Analysis: The resulting Raman spectrum will show characteristic bands corresponding to the W-Cl stretching and bending vibrations.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[4]

-

Toxicity: It is harmful if swallowed or inhaled.[4]

-

Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.

-

Handling: Always handle this compound in a well-ventilated fume hood or a glovebox under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Applications

The unique properties of this compound make it a valuable compound in several areas of research and development:

-

Catalysis: It serves as a catalyst or precatalyst in various organic reactions, including olefin metathesis and polymerization.[1][13][14][15]

-

Materials Science: It is a key precursor for the synthesis of tungsten-based materials, such as thin films for electronic applications and tungsten nanoparticles.[1][3][8]

-

Chemical Synthesis: It is used as a starting material for the synthesis of other tungsten compounds, including organometallic complexes and clusters.[1][2]

Conclusion

This compound is a versatile and reactive compound with a rich chemistry. Its fundamental properties, particularly its polymeric structure and Lewis acidity, underpin its utility in catalysis and materials science. A thorough understanding of its synthesis, handling, and reactivity is crucial for its safe and effective use in research and development. This guide provides a foundational overview to assist scientists and professionals in harnessing the potential of this important tungsten halide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The decades-old mystery of bis(diethyl ether)this compound solved - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tungsten hexachloride - Wikipedia [en.wikipedia.org]

- 8. Tungsten nanoparticles from liquid-ammonia-based synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mp-980949: WCl4 (monoclinic, C2/m, 12) [legacy.materialsproject.org]

- 10. researchgate.net [researchgate.net]

- 11. orgsyn.org [orgsyn.org]

- 12. Conformational preferences of bis(acetonitrile)tetrachloro molybdenum(IV) and tungsten(IV). Crystal structure of WCl4(CH3CN)2 and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. chem.ucla.edu [chem.ucla.edu]

- 17. A new self-healing epoxy with tungsten (VI) chloride catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. datapdf.com [datapdf.com]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 21. Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University [ncl.ac.uk]

An In-depth Technical Guide to Tungsten Tetrachloride (CAS No. 13470-13-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tungsten tetrachloride (WCl₄), identified by CAS number 13470-13-8, is a significant inorganic compound that serves as a crucial precursor and catalyst in various chemical transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its role in modern chemistry. The information is tailored for researchers, scientists, and professionals in drug development who may leverage the unique reactivity of this compound in their work. All quantitative data is presented in structured tables for clarity, and key experimental and reaction pathways are visualized using diagrams.

Core Properties of Tungsten Tetrachloride

Tungsten tetrachloride is a dark grey or black crystalline solid.[1][2] It is a diamagnetic compound that is highly sensitive to air and moisture, reacting to form tungsten oxides and hydrochloric acid.[3][4] Proper handling and storage under inert conditions are therefore critical.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Tungsten tetrachloride is provided in Table 1.

| Property | Value | Citations |

| CAS Number | 13470-13-8 | [1] |

| Molecular Formula | WCl₄ | [1] |

| Molecular Weight | 325.65 g/mol | [1][6] |

| Appearance | Dark grey or black powder/crystalline solid | [1][2][7] |

| Density | 4.624 g/cm³ | [1][7] |

| Melting Point | Decomposes at approximately 300 °C | [2] |

| Boiling Point | 338.99 °C | [7] |

| Solubility | Soluble in some organic solvents, reacts with water and alcohols. | [8][9] |

| Structure | Polymeric, with linear chains of octahedrally coordinated tungsten atoms. | [7][10] |

Identification and Nomenclature

For clarity in research and communication, various identifiers and synonyms for Tungsten tetrachloride are listed in Table 2.

| Identifier Type | Value | Citations |

| IUPAC Name | Tungsten(IV) chloride; Tetrachlorotungsten | [7] |

| Synonyms | Tungsten tetrachloride | [1][3] |

| PubChem CID | 139468 | [1][7] |

| EC Number | 629-145-3 | [7] |

| InChI | InChI=1S/4ClH.W/h4*1H;/q;;;;+4/p-4 | [3][7] |

| InChI Key | YOUIDGQAIILFBW-UHFFFAOYSA-J | [3][7] |

| Canonical SMILES | Cl--INVALID-LINK--(Cl)Cl | [7] |

Synthesis and Handling

The most common and effective method for synthesizing Tungsten tetrachloride is through the reduction of Tungsten hexachloride (WCl₆).[7][10] Several reducing agents can be employed, with antimony being reported as optimal.[10]

Experimental Protocol: Synthesis of Tungsten Tetrachloride

This protocol details the synthesis of Tungsten tetrachloride via the reduction of Tungsten hexachloride with antimony.

Materials:

-

Tungsten hexachloride (WCl₆)

-

Antimony (Sb) powder

-

Borosilicate glass ampule

-

Tube furnace

-

Schlenk line or glovebox for inert atmosphere handling

Procedure:

-

In an inert atmosphere (e.g., argon-filled glovebox), charge a borosilicate glass ampule with Tungsten hexachloride and a stoichiometric amount of antimony powder. A typical molar ratio is 3:2 for WCl₆:Sb.[10]

-

Evacuate the ampule, seal it, and thoroughly mix the reactants.

-

Place the sealed ampule in a tube furnace and heat it in a staged manner: 75-80 °C for 12 hours, then 105 °C for 12 hours, and finally 130 °C for 12 hours.[3]

-

After the heating program is complete, carefully remove the end of the ampule containing the volatile byproducts (SbCl₃ and any unreacted WCl₆ or WOCl₄) from the furnace to allow for their distillation and sublimation away from the desired product.[3]

-

The remaining dark, non-volatile solid is Tungsten tetrachloride.

-

Handle and store the product under a dry, inert atmosphere to prevent decomposition.[5]

Caption: Workflow for the synthesis of Tungsten tetrachloride.

Applications in Chemical Synthesis

Tungsten tetrachloride is a versatile reagent and catalyst in organic and materials chemistry. Its applications range from serving as a precursor for advanced materials to catalyzing complex organic transformations.

Precursor for Tungsten Diselenide (WSe₂) Nanosheets

Tungsten tetrachloride is a key starting material for the synthesis of two-dimensional tungsten diselenide (WSe₂) nanosheets, which are of interest for their electronic and catalytic properties.[7][11]

This protocol describes a colloidal synthesis method for producing WSe₂ nanosheets.

Materials:

-

Tungsten tetrachloride (WCl₄)

-

Ditert-butyl diselenide ((tBu)₂Se₂)

-

Dodecylamine (B51217) (DDA)

-

Tetra-n-octylammonium bromide (TOAB)

-

Nitrogen atmosphere apparatus (Schlenk line or glovebox)

-

Reaction flask and heating mantle

Procedure:

-

In a reaction flask under a nitrogen atmosphere, dissolve 150 mg of Tungsten tetrachloride in 25 mL of dodecylamine at 150 °C.[1]

-

Inject 185 µL of ditert-butyl diselenide into the solution.[1]

-

Heat the reaction mixture to 225 °C and maintain this temperature for 6 hours.[1]

-

After 6 hours, quench the reaction by rapidly cooling the flask.

-

During the workup, add tetra-n-octylammonium bromide to prevent the agglomeration of the nanosheets.[1]

-

The resulting WSe₂ nanosheets can be isolated and purified by standard centrifugation and washing procedures.

Caption: Workflow for the synthesis of WSe₂ nanosheets.

Catalysis in Organic Reactions

Tungsten tetrachloride, as a Lewis acid, can catalyze a variety of organic reactions, including polymerization and Friedel-Crafts type reactions.[1][12]

Tungsten chlorides are effective catalysts for the polymerization of substituted acetylenes. The following is a representative protocol.

Materials:

-

Tungsten tetrachloride (or related tungsten chloride like WOCl₄ or WCl₆)

-

Benzene (B151609) or Toluene (B28343) (anhydrous)

-

Standard vacuum line glass apparatus

Procedure:

-

Prepare a solution of phenylacetylene in anhydrous benzene or toluene (e.g., 14.4 mmol/L) in an all-glass apparatus using a standard break-seal vacuum technique.

-

In a separate part of the apparatus, prepare a solution of the tungsten chloride catalyst (e.g., 9.6 mmol/L).

-

Under vacuum, add the phenylacetylene solution to the catalyst solution at room temperature.

-

Allow the mixture to react for the desired time.

-

Quench the reaction by adding methanol under vacuum.

-

The polymer product will precipitate and can be isolated for analysis.

Lewis Acid Catalysis: A Representative Reaction Pathway

The diagram below illustrates the general reaction pathway for a WCl₄-catalyzed Mukaiyama aldol-type reaction.

Caption: General pathway for WCl₄ Lewis acid catalysis.

Safety and Handling

Tungsten tetrachloride is a hazardous substance and must be handled with appropriate safety precautions.

-

Moisture and Air Sensitive: Reacts with moisture and air, releasing toxic and corrosive fumes.[3][4] All handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[14]

Conclusion

Tungsten tetrachloride (CAS No. 13470-13-8) is a valuable reagent with diverse applications in both materials science and organic synthesis. Its utility as a precursor for novel materials like WSe₂ nanosheets and as a catalyst for polymerization and other organic transformations makes it a compound of significant interest to the scientific community. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development. This guide provides a foundational resource for professionals seeking to explore the potential of Tungsten tetrachloride in their work.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Olefin_metathesis [chemeurope.com]

- 9. graduateschool.usc.edu [graduateschool.usc.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 13. publications.iupac.org [publications.iupac.org]

- 14. chem.tamu.edu [chem.tamu.edu]

Synthesis of Tungsten(IV) Chloride from Tungsten Hexachloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tungsten(IV) chloride (WCl₄) from Tungsten(VI) chloride (WCl₆). This compound is a critical precursor in the synthesis of various tungsten compounds and materials, finding applications in catalysis and materials science. This document details established methods for the reduction of WCl₆, offering in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Overview of Synthetic Approaches

The synthesis of this compound from its hexachloride precursor is primarily achieved through reduction. A variety of reducing agents have been successfully employed, offering different advantages in terms of yield, purity, and reaction conditions. These methods can be broadly categorized into solid-state reactions and solution-phase syntheses.

Commonly used reducing agents include:

-

Metals: Antimony (Sb), Bismuth (Bi), Mercury (Hg), and Tin (Sn).

-

Non-metals: Red Phosphorus (P).

The choice of reducing agent and reaction conditions significantly impacts the outcome of the synthesis. The following sections provide a detailed comparison of these methods and specific experimental protocols.

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as desired yield, reaction time, and temperature. The following table summarizes the quantitative data for various methods of reducing WCl₆ to WCl₄.

| Reducing Agent | Reaction Type | Molar Ratio (WCl₆:Reducer) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Antimony (Sb) | Solid-State | 3:2 | 105 | 2-24 hours | 97 | [1] |

| Bismuth (Bi) | Solid-State | 3:2 | Not Specified | Not Specified | 82 | [1] |

| Mercury (Hg) | Solid-State | Not Specified | Not Specified | Not Specified | 83 | [1] |

| Red Phosphorus (P) | Solid-State | Not Specified | Not Specified | Not Specified | High (Improved Purity) | [1] |

| Tin (Sn) | Solution (1,2-dichloroethane) | Not Specified | Reflux | Not Specified | 99 | [1] |

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound using selected reducing agents. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the moisture sensitivity of tungsten chlorides.

Solid-State Reduction using Antimony

This method offers a high yield of crystalline WCl₄.[1]

Materials:

-

Tungsten(VI) chloride (WCl₆)

-

Antimony (Sb) powder

-

Borosilicate glass ampule

Procedure:

-

In an inert atmosphere glovebox, weigh 10.0 g of WCl₆ and 2.04 g of Sb powder (a 3:2 molar ratio) and place them in a borosilicate glass ampule.

-

Evacuate the ampule and seal it.

-

Thoroughly mix the reactants within the sealed ampule.

-

Place the ampule in a tube furnace and heat to 105°C.

-

Maintain this temperature for 2 to 24 hours to ensure the completion of the reaction.

-

After the reaction period, allow the ampule to cool to room temperature.

-

Transfer the ampule to an inert atmosphere glovebox before opening.

-

The product, black crystalline (WCl₄)x, is collected. The volatile byproduct, SbCl₃, can be removed by sublimation under vacuum.

Solution-Phase Reduction using Tin

This method provides a highly reactive, powdered form of WCl₄ in excellent yield.[1]

Materials:

-

Tungsten(VI) chloride (WCl₆)

-

Tin (Sn) powder

-

1,2-dichloroethane (B1671644) (anhydrous)

Procedure:

-

In an inert atmosphere, add WCl₆ to a flask containing a stirred suspension of tin powder in anhydrous 1,2-dichloroethane.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by the color change of the solution.

-

Continue refluxing until the reaction is complete, as indicated by the disappearance of the soluble WCl₆.

-

After cooling to room temperature, the solid product, a highly reactive (WCl₄)x powder, can be isolated by filtration.

-

The soluble byproduct, SnCl₄, remains in the filtrate.

-

Wash the product with fresh, anhydrous 1,2-dichloroethane to remove any residual SnCl₄ and other soluble impurities.

-

Dry the final product under vacuum.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: General workflow for the synthesis of WCl₄ from WCl₆.

Caption: Detailed workflow for the solid-state reduction using antimony.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Due to its polymeric nature, (WCl₄)x, it is a diamagnetic, black solid. It is highly sensitive to moisture and should be handled and stored under anhydrous and anaerobic conditions.

Safety Considerations

-

Tungsten hexachloride is a corrosive and moisture-sensitive compound. It reacts with water to release hydrochloric acid.

-

The reducing agents used can be toxic and/or flammable.

-

All manipulations should be performed in a well-ventilated fume hood or an inert atmosphere glovebox.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

This guide provides a foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these procedures to their specific laboratory conditions and research needs.

References

A Technical Guide to the Solubility of Tungsten(IV) Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tungsten(IV) chloride (WCl₄) in various organic solvents. Due to the compound's reactivity and air sensitivity, quantitative solubility data is scarce in publicly available literature. However, this document consolidates the existing qualitative information and provides detailed experimental protocols for researchers to determine precise solubility parameters under controlled conditions.

Overview of this compound Properties

This compound is a black, diamagnetic solid with the chemical formula WCl₄.[1] It is a key precursor in the synthesis of various tungsten compounds and materials.[2] A critical characteristic of WCl₄ is its high sensitivity to moisture, which leads to hydrolysis, producing hydrogen chloride and tungsten oxides.[2] This reactivity necessitates handling the compound under anhydrous and inert conditions.

Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility/Reactivity of this compound | Notes |

| Ethers | Diethyl Ether (Et₂O) | Forms a soluble yellow complex, trans-WCl₄(Et₂O)₂.[3] | The dissolution process involves the formation of a coordination complex. |

| Tetrahydrofuran (THF) | Reacts to form the soluble adduct WCl₄(THF)₂.[3] | Similar to diethyl ether, solubility is driven by adduct formation. | |

| Nitriles | Acetonitrile (B52724) (MeCN) | Forms soluble adducts. | WCl₄ is known to react with acetonitrile to form complexes such as WCl₄(MeCN)₂.[4] |

| Halogenated Hydrocarbons | 1,2-Dichloroethane | Used as a solvent for the synthesis of a highly reactive form of (WCl₄)ₓ.[4] | This suggests at least some degree of suspension or solubility to allow for reaction. |

| Dichloromethane, Chloroform, Carbon Tetrachloride | No specific quantitative solubility data available for WCl₄. | These are common solvents for the related WCl₆, but data for WCl₄ is lacking. | |

| Aromatic Hydrocarbons | Benzene, Toluene | No specific solubility data available for WCl₄. | |

| Protic Solvents | Water | Reacts to form tungsten oxides and hydrochloric acid.[2] | Not a suitable solvent for dissolving WCl₄ without decomposition. |

| Alcohols | Expected to react. | Protic solvents are generally incompatible due to the high reactivity of the W-Cl bond. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, adapted from the general isothermal saturation method for air-sensitive compounds.[5]

Objective

To determine the equilibrium solubility of this compound in a given dry, deoxygenated organic solvent at a specified temperature.

Materials and Equipment

-

Anhydrous this compound

-

High-purity, dry, and deoxygenated organic solvent

-

Inert atmosphere glovebox or Schlenk line

-

Thermostatic shaker or water bath with temperature control (±0.1°C)

-

Sealed, airtight glass vials or Schlenk flasks

-

Chemically resistant syringe filters (e.g., PTFE) suitable for use in an inert atmosphere

-

Analytical balance (readable to at least 0.1 mg)

-

Apparatus for quantitative analysis of tungsten (e.g., Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS))

-

Volumetric flasks and pipettes

Procedure

-

Preparation (Inert Atmosphere):

-

All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum or in a desiccator before being transferred to an inert atmosphere glovebox.

-

The organic solvent must be dried over an appropriate drying agent and deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) or by several freeze-pump-thaw cycles.

-

-

Sample Preparation:

-

Inside the glovebox, add an excess amount of anhydrous this compound to a pre-weighed, sealed vial. The presence of excess solid is crucial to ensure the solution reaches saturation.

-

Add a precisely known mass or volume of the dry, deoxygenated solvent to the vial.

-

Seal the vial tightly to prevent any atmospheric contamination.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This time should be determined empirically by analyzing samples at different time points (e.g., 12, 24, 48 hours) until the measured concentration of dissolved WCl₄ remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

-

It is critical to maintain the temperature during this step to prevent any change in solubility.

-

-

Sample Extraction and Analysis:

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe fitted with a chemically resistant filter. This must be done without disturbing the settled solid.

-

Transfer the filtered solution into a pre-weighed, airtight volumetric flask and weigh it to determine the mass of the solution.

-

Dilute the sample with an appropriate solvent to a concentration suitable for the chosen analytical technique (e.g., ICP-OES or AAS).

-

Analyze the concentration of tungsten in the diluted solution using a pre-established calibration curve.

-

Data Calculation

-

Calculate the mass of the dissolved this compound in the extracted sample based on the measured tungsten concentration.

-

Determine the mass of the solvent in the extracted sample by subtracting the mass of the dissolved WCl₄ from the total mass of the solution.

-

Express the solubility in desired units, such as grams of WCl₄ per 100 g of solvent or moles of WCl₄ per liter of solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for the experimental determination of WCl₄ solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is a complex interplay of several factors, as depicted in the diagram below.

References

An In-depth Technical Guide to Tungsten Tetrachloride: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Tungsten tetrachloride (WCl4), an inorganic compound, presents as a black, diamagnetic solid.[1][2] It is a significant compound of interest in research as one of the few binary tungsten chlorides.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, tailored for a technical audience.

Physical Properties of Tungsten Tetrachloride

Tungsten tetrachloride is a crystalline solid with a dark brown to black or gray powder appearance.[3][4][5] It is sensitive to moisture and decomposes upon heating.[5] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | WCl4 | [3][4][6] |

| Molecular Weight | 325.65 g/mol | [1] |

| Appearance | Black crystalline solid, dark brown to black solid, gray powder | [3][4][5] |

| Melting Point | Decomposes at 300 °C, 450 °C | [1][4] |

| Boiling Point | 338.99 °C | [5] |

| Density | 4.62 g/cm³ | [1] |

| Solubility | Soluble in hydrochloric acid and carbon tetrachloride.[6] It is also described as an excellent water-soluble crystalline tungsten source.[7] |

Chemical Properties and Reactivity

Tungsten tetrachloride is a highly reactive covalent compound where tungsten is in the +4 oxidation state.[3][4] It is a strong oxidant that can react violently with many substances.[6][8]

Reactivity with Water: It is highly reactive with water and moisture, leading to hydrolysis that forms tungsten oxides and hydrochloric acid.[3][9] This moisture sensitivity necessitates handling in a dry, inert atmosphere.[10][11]

Lewis Acidity: WCl4 acts as a Lewis acid, forming adducts with Lewis bases. For instance, it reacts with ethers like diethyl ether and acetonitrile (B52724) to form well-defined adducts.[9][12]

Reduction: Tungsten(IV) chloride can be reduced by sodium in tetrahydrofuran (B95107) (THF) to yield a ditungsten(III) heptachloride derivative.[1]

Crystal Structure

Tungsten tetrachloride possesses a polymeric structure.[1][5] This structure consists of linear chains of tungsten atoms, with each tungsten atom in an octahedral geometry.[1][5] Four of the six chloride ligands surrounding each tungsten center are bridging ligands. The tungsten-tungsten separations along the chain are alternating between bonding (2.688 Å) and non-bonding (3.787 Å).[1][2]

Caption: Polymeric chain structure of Tungsten Tetrachloride.

Experimental Protocols

Synthesis of Tungsten Tetrachloride

A common and optimal method for the synthesis of tungsten tetrachloride is through the reduction of tungsten hexachloride (WCl6).[1]

Reactants:

-

Tungsten hexachloride (WCl6)

-

Antimony (Sb)

Procedure:

-

The reaction is typically carried out in a sealed tube under an inert atmosphere to prevent oxidation and hydrolysis.

-

Tungsten hexachloride is mixed with a stoichiometric amount of antimony powder.

-

The mixture is heated, leading to the reduction of WCl6 to WCl4 and the formation of antimony trichloride (B1173362) (SbCl3).

-

The reaction proceeds according to the following equation: 3 WCl6 + 2 Sb → 3 WCl4 + 2 SbCl3[1]

-

After the reaction is complete, the products are cooled.

-

Tungsten tetrachloride can be separated from the more volatile antimony trichloride by sublimation or extraction.

Other reducing agents that have been reported for this synthesis include red phosphorus, tungsten hexacarbonyl, gallium, and tin.[1][2]

Caption: Synthesis of WCl4 via reduction of WCl6.

Key Chemical Reactions

Hydrolysis

Tungsten tetrachloride reacts readily with water, resulting in its decomposition. This reaction produces tungsten oxides and hydrogen chloride gas, which is toxic.[3][8]

Reaction: WCl4 + 2H2O → WO2 + 4HCl

This reaction highlights the importance of handling WCl4 in a moisture-free environment.

Caption: Hydrolysis reaction of Tungsten Tetrachloride.

Safety and Handling

Tungsten tetrachloride is a hazardous substance that causes severe skin burns and eye damage.[10] It is corrosive and harmful if swallowed.[13] Contact with water liberates toxic gas.[10][13]

Handling Precautions:

-

Avoid all personal contact, including inhalation.[10]

-

Work in a well-ventilated area or under a fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[3][10]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[11]

Storage:

-

Store in a cool, dry, and well-ventilated place.[14]

-

Keep the container tightly closed.[14]

-

Store away from incompatible materials such as bases, strong oxidizing agents, strong acids, and reducing agents.[11]

-

Do not use aluminum or galvanized containers for storage.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. TUNGSTEN TETRACHLORIDE | 13470-13-8 [chemicalbook.com]

- 3. CAS 13470-13-8: Tungsten chloride (WCl4), (T-4)- [cymitquimica.com]

- 4. WebElements Periodic Table » Tungsten » tungsten tetrachloride [webelements.co.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. americanelements.com [americanelements.com]

- 8. Tungsten (IV) chloride [chembk.com]

- 9. Buy this compound | 13470-13-8 [smolecule.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. Tungsten(VI) oxytetrachloride - Wikipedia [en.wikipedia.org]

- 13. chembk.com [chembk.com]

- 14. chemicalbook.com [chemicalbook.com]

Tungsten(IV) Chloride: An In-depth Technical Guide to its Oxidation State and Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tungsten(IV) chloride (WCl4) is a versatile inorganic compound that serves as a crucial precursor in the synthesis of a wide array of tungsten-based materials and coordination complexes. Its unique electronic structure and reactivity have made it a subject of significant interest in fields ranging from materials science to catalysis. This technical guide provides a comprehensive overview of the fundamental properties of WCl4, with a particular focus on its +4 oxidation state and its rich coordination chemistry. Detailed experimental protocols for the synthesis of WCl4 and its common adducts are presented, alongside a compilation of quantitative structural and spectroscopic data. Furthermore, this guide explores the reactivity of WCl4, including its role in polymerization catalysis, visualized through a detailed mechanistic pathway.

Introduction

Tungsten is a transition metal known for its ability to exist in a wide range of oxidation states, from -2 to +6.[1] Among its various chlorides, this compound, a diamagnetic black solid, is a key intermediate in tungsten chemistry.[2] In the solid state, WCl4 adopts a polymeric structure consisting of linear chains of octahedrally coordinated tungsten atoms linked by bridging chloride ligands. The W-W distances within these chains are alternating, indicating both bonding (2.688 Å) and non-bonding (3.787 Å) interactions.[2] This structural feature contributes to its unique reactivity and its utility as a starting material for discrete mononuclear and polynuclear tungsten complexes.

The tungsten center in WCl4 is in the +4 oxidation state, a d² electronic configuration that readily allows for the formation of coordination complexes by acting as a Lewis acid. The coordination chemistry of WCl4 is extensive, with a variety of Lewis bases such as ethers, nitriles, phosphines, and N-heterocycles forming stable adducts. These complexes are often used as more soluble and reactive alternatives to the polymeric parent compound.

Synthesis of this compound and its Adducts

The synthesis of WCl4 and its coordination complexes requires anhydrous conditions due to its sensitivity to moisture.

Experimental Protocol: Synthesis of this compound

This compound is most commonly prepared by the reduction of tungsten(VI) chloride (WCl6). Several reducing agents have been reported, with antimony being described as optimal.[2]

Reaction:

3 WCl₆ + 2 Sb → 3 WCl₄ + 2 SbCl₃[2]

Procedure:

-

In an inert atmosphere glovebox, a mixture of tungsten(VI) chloride and finely powdered antimony (in a 3:2 molar ratio) is placed in a sealed reaction vessel.

-

The vessel is heated to 105 °C under a reduced pressure of 13 kPa or lower for 2 to 24 hours.

-

After cooling, the volatile antimony(III) chloride (SbCl₃) is removed by sublimation under vacuum, leaving behind this compound as a black, crystalline solid.

Experimental Protocol: Synthesis of trans-WCl₄(CH₃CN)₂

The bis(acetonitrile) adduct is a common and useful starting material in W(IV) chemistry.

Procedure:

-

Polymeric WCl4 is suspended in anhydrous acetonitrile (B52724) (CH₃CN) under an inert atmosphere.

-

The suspension is stirred at room temperature for 24 hours.

-

The resulting solid is isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield trans-WCl₄(CH₃CN)₂ as a crystalline solid.

Experimental Protocol: Synthesis of WCl₄(dme)

The 1,2-dimethoxyethane (B42094) (dme) adduct offers good solubility in common organic solvents.

Procedure:

-

A suspension of WCl4 in anhydrous 1,2-dimethoxyethane is stirred under an inert atmosphere at room temperature.

-

The reaction mixture is stirred for 48 hours, during which time the product precipitates.

-

The solid is collected by filtration, washed with anhydrous pentane, and dried under vacuum.

Coordination Chemistry of this compound

This compound is a versatile Lewis acid, readily forming adducts with a variety of donor ligands. The majority of these complexes are six-coordinate with a pseudo-octahedral geometry.

Complexes with O-Donor Ligands

Ethers are common ligands for WCl4, forming stable, well-defined complexes. The bis(diethyl ether) adduct, trans-WCl₄(OEt₂)₂, has been structurally characterized, confirming a trans-octahedral geometry.[3][4] The bidentate ether, 1,2-dimethoxyethane (dme), also forms a stable adduct, WCl₄(dme).[3]

Complexes with N-Donor Ligands

Nitrile adducts are among the most well-studied WCl4 complexes. The acetonitrile adduct, WCl₄(CH₃CN)₂, has been shown to have a trans-octahedral structure in the solid state. Bidentate N-donor ligands such as 2,2'-bipyridine (B1663995) (bipy) also form stable complexes.

Complexes with P-Donor Ligands

Tertiary phosphines are excellent ligands for WCl4, forming a range of adducts. Monodentate phosphines such as trimethylphosphine (B1194731) (PMe₃) can form complexes of the type WCl₄(PMe₃)ₓ. The bidentate phosphine (B1218219) 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) is also known to form chelate complexes with WCl4.

Quantitative Data

The structural and spectroscopic data for a selection of WCl4 coordination complexes are summarized in the tables below.

Table 1: Selected Bond Lengths (Å) and Angles (°) for WCl₄ Complexes

| Compound | W-Cl (Å) | W-L (Å) | Cl-W-Cl (°) | L-W-L (°) | Reference |

| trans-WCl₄(CH₃CN)₂ | 2.33 - 2.35 | 2.16 (W-N) | 89.8 - 90.2, 180 | 180 | |

| trans-WCl₄(OEt₂)₂ | 2.34 - 2.36 | 2.15 (W-O) | 89.7 - 90.3, 180 | 180 | [3][4] |

Table 2: Selected Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data for WCl₄ Complexes

| Compound | ν(W-Cl) (cm⁻¹) | ν(C≡N) / ν(C-O) (cm⁻¹) | ³¹P NMR (δ, ppm) | Reference |

| trans-WCl₄(CH₃CN)₂ | 320, 345 | 2295, 2320 | - | |

| WCl₄(dme) | 315, 340 | 1030, 1080 | - | [3] |

Reactivity and Applications

This compound is a valuable precursor for the synthesis of other tungsten compounds and finds application as a catalyst.

Precursor to Other Tungsten Compounds

WCl4 can be reduced to form lower oxidation state tungsten clusters. For example, reduction with sodium in the presence of tetrahydrofuran (B95107) (thf) yields a ditungsten(III) complex.[5]

Reaction:

2 WCl₄ + 5 thf + 2 Na → [Na(thf)₃][W₂Cl₇(thf)₂] + NaCl[5]

Catalysis

WCl4-based systems have been shown to be effective catalysts for the polymerization of alkynes, such as diphenylacetylene (B1204595). The proposed mechanism involves the formation of a tungsten-carbene intermediate.

Visualizations

Logical Relationship: Synthesis of WCl₄ and its Adducts

Caption: Synthetic pathways to WCl₄ and its common ether and nitrile adducts.

Experimental Workflow: General Synthesis of a WCl₄ Adduct

Caption: A generalized experimental workflow for the synthesis of WCl₄ adducts.

Signaling Pathway: Proposed Mechanism for Diphenylacetylene Polymerization

Caption: Proposed mechanistic pathway for the polymerization of diphenylacetylene catalyzed by a WCl₄-based system.[1]

Conclusion

This compound remains a cornerstone of tungsten chemistry, offering a rich landscape for synthetic and catalytic exploration. Its well-defined +4 oxidation state and its propensity to form a diverse range of coordination complexes make it an invaluable tool for researchers. This guide has provided a detailed overview of the synthesis, structure, and reactivity of WCl4 and its adducts, supported by experimental protocols and quantitative data. The continued investigation into the chemistry of WCl4 is poised to yield further advancements in materials science, catalysis, and synthetic inorganic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, X-ray and electronic structures of diethyl ether and 1,2-dimethoxyethane adducts of molybdenum(iv) chloride and this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. The decades-old mystery of bis(diethyl ether)this compound solved - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

Reactions of Tungsten(IV) Chloride with Lewis Bases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactions of Tungsten(IV) chloride (WCl₄) with a variety of Lewis bases. WCl₄ is a versatile starting material in tungsten chemistry, and its interactions with Lewis bases are fundamental to the synthesis of a wide array of tungsten complexes. This document details the formation of adducts, outlines experimental procedures, and presents key quantitative data for researchers in chemistry and drug development.

Introduction to this compound and Lewis Acidity

This compound is a black, diamagnetic solid that typically exists as a polymer with bridging chloride ligands.[1] In this polymeric form, the tungsten centers are coordinatively unsaturated and readily react with Lewis bases. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct.[2] The tungsten(IV) center in WCl₄ acts as a Lewis acid, accepting electron pairs from donor atoms such as nitrogen, oxygen, sulfur, and phosphorus in various Lewis bases. This interaction leads to the formation of discrete molecular adducts, breaking up the polymeric structure of solid WCl₄. These adducts are often valuable precursors for further synthetic transformations.[3]

Reactions with Oxygen-Containing Lewis Bases

Ethers are common Lewis bases that react with WCl₄ to form stable adducts. The coordination of ether molecules to the tungsten center typically results in monomeric, octahedral complexes.

Diethyl Ether (Et₂O) Adduct

The reaction of WCl₄ with diethyl ether yields the bis(diethyl ether) adduct, trans-WCl₄(OEt₂)₂. For many years, the exact nature of this compound was debated in the literature, but its structure has now been confirmed by single-crystal X-ray diffraction.[3]

1,2-Dimethoxyethane (B42094) (dme) Adduct

1,2-Dimethoxyethane is a bidentate chelating ether that forms a stable, monomeric adduct with WCl₄, formulated as WCl₄(dme). This complex is a valuable starting material for a variety of synthetic applications due to its improved solubility and reactivity compared to the parent WCl₄.[3]

Reactions with Nitrogen-Containing Lewis Bases

Nitrogen-containing Lewis bases, such as nitriles and pyridines, readily form adducts with WCl₄. The nature of the resulting complexes can vary depending on the stoichiometry and reaction conditions.

Acetonitrile (B52724) (CH₃CN) Adducts

This compound reacts with acetonitrile to form the bis(acetonitrile) adduct, WCl₄(CH₃CN)₂. This complex has been structurally characterized and is a useful synthon in tungsten chemistry.[4]

Pyridine (py) Adducts

Pyridine is a strong Lewis base that forms a stable bis(pyridine) adduct with WCl₄, WCl₄(py)₂. This complex has been extensively studied and serves as a classic example of a WCl₄-Lewis base adduct.[2]

Reactions with Sulfur and Phosphorus-Containing Lewis Bases

Softer Lewis bases containing sulfur and phosphorus donor atoms also react with WCl₄. These reactions can sometimes be more complex, with the potential for redox chemistry alongside adduct formation.

Thioether Adducts

Reactions of WCl₄ with thioethers can lead to the formation of adducts. However, the reactivity of analogous tungsten oxo- and sulfochlorides with thioethers has been more extensively studied, sometimes leading to reduction of the tungsten center.[5]

Phosphine (B1218219) Adducts

Phosphines are strong Lewis bases that can form stable adducts with tungsten centers. The reactions of tungsten carbonyl complexes with phosphines are well-documented, often involving substitution of CO ligands.[2][6] While specific examples with WCl₄ are less detailed in the readily available literature, the formation of phosphine adducts is an expected reaction pathway.

Disproportionation Reactions

A disproportionation reaction is a type of redox reaction where a species is simultaneously oxidized and reduced. While not extensively documented for WCl₄ in the presence of Lewis bases, the interaction with certain ligands can potentially induce disproportionation of the tungsten(IV) center into other oxidation states, such as tungsten(III) and tungsten(V). This type of reactivity has been observed for other metal halides in the presence of Lewis bases.[7] Further research is needed to fully elucidate the conditions and mechanisms of such reactions for WCl₄.

Data Presentation

The following table summarizes key quantitative data for selected WCl₄-Lewis base adducts.

| Adduct | Formula | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) | Key ¹H NMR (δ, ppm) | Reference(s) |

| bis(diethyl ether) | trans-WCl₄(OEt₂)₂ | - | - | - | - | |

| 1,2-dimethoxyethane | WCl₄(dme) | 86 | - | - | 16.32 (s, 6H), 1.17 (s, 4H) in d⁸-toluene | [3] |

| bis(acetonitrile) | WCl₄(CH₃CN)₂ | High | - | ν(C≡N): 2324, 2280 | - | [8] |

| bis(pyridine) | WCl₄(py)₂ | - | - | - | - | [2] |

Note: Comprehensive quantitative data for all adducts is not consistently available in the cited literature. Further experimental work would be required to complete this table.

Experimental Protocols

General Considerations: this compound and its Lewis base adducts are sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be freshly dried and deoxygenated before use.

Synthesis of WCl₄(dme)[3]

-

To a freshly dried 125 mL Erlenmeyer flask equipped with a stir bar, add 2 g of WCl₄ powder.

-

Add approximately 45 mL of dry 1,2-dimethoxyethane (dme) to the flask.

-

Cap the flask with a glass stopper and stir the green reaction mixture overnight.

-

The following day, pass the mixture through a 30 mL fine porosity sintered glass frit charged with a quarter volume of dried Celite via vacuum filtration to remove any unreacted WCl₄.

-

Wash the Celite filter cake with 2 x 10 mL of fresh dme to recover any remaining product.

-

The filtrate contains the desired WCl₄(dme) adduct. The product can be isolated by removal of the solvent under vacuum.

Synthesis of WCl₄(CH₃CN)₂[4]

Note: This synthesis involves the in situ reduction of WCl₆.

-

Dissolve WCl₆ in anhydrous acetonitrile. The reduction to WCl₄(CH₃CN)₂ occurs rapidly.

-

The product can be isolated from the reaction mixture. Further purification may be achieved by recrystallization from acetonitrile.

Mandatory Visualization

Caption: General reaction pathway of WCl₄ with Lewis bases.

Caption: General experimental workflow for adduct synthesis.

References

- 1. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

- 2. Sequential Electrophilic Substitution Reactions of Tungsten-Coordinated Phosphenium Ions and Phosphine Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, X-ray and electronic structures of diethyl ether and 1,2-dimethoxyethane adducts of molybdenum(iv) chloride and this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Tungsten( vi ) selenide tetrachloride, WSeCl 4 – synthesis, properties, coordination complexes and application of [WSeCl 4 (Se n Bu 2 )] for CVD growt ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT03980F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

Tungsten Tetrachloride: A Comprehensive Technical Guide to Material Safety

For researchers, scientists, and drug development professionals, a thorough understanding of the materials in use is paramount to ensuring laboratory safety and experimental integrity. This technical guide provides an in-depth overview of the material safety data for Tungsten Tetrachloride (WCl4), a compound of increasing interest in synthetic chemistry and materials science. This document consolidates critical safety information, handling protocols, and emergency procedures to support its safe and effective use in a research and development setting.

Chemical and Physical Properties

Tungsten tetrachloride is a black, diamagnetic solid inorganic compound.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference. Understanding these properties is the first step in safe handling and storage.

| Property | Value |

| Chemical Formula | WCl4 |

| Molecular Weight | 325.65 g/mol [1] |

| Appearance | Black solid[1], Grey to black powder[2], Blue to black crystalline powder[3] |

| Density | 4.62 g/cm³[1] |

| Melting Point | Decomposes at 300°C[4] |

| Solubility | Soluble in carbon disulfide, carbon tetrachloride and phosphorus oxychloride.[5] Hydrolyzes in water.[2] |

| Odor | No data available |

| Vapor Pressure | 43 mm Hg (215 °C)[5] |

Hazard Identification and Classification

Tungsten tetrachloride is classified as a hazardous substance.[2] It is corrosive and causes severe skin burns and eye damage.[2] Contact with water liberates toxic and corrosive hydrogen chloride gas.[2][5] Ingestion is harmful.[2][6]

GHS Hazard Classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed.[1] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with Tungsten Tetrachloride.

Handling

Experimental Protocol for Handling:

-

Engineering Controls: Always handle Tungsten Tetrachloride in a well-ventilated area, preferably within a chemical fume hood.[3][6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear ANSI-approved safety goggles and a face shield.[3][6]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[3][6]

-

-

Procedural Steps:

Storage

Protocol for Storage:

-

Container: Store in original, tightly sealed containers.[2]

-

Conditions: Keep in a cool, dry, and well-ventilated place.[3][7] Protect from moisture and air.[3][8]

-

Incompatible Materials: Store away from bases, strong oxidizing agents, strong acids, and reducing agents.[7][8] Do not use aluminum or galvanized containers.[2]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

Protocol for First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[6][9]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[6][9]

Spill Response

A logical workflow for responding to a Tungsten Tetrachloride spill is outlined in the diagram below.

Caption: Workflow for Tungsten Tetrachloride Spill Response.

Protocol for Spill Cleanup:

-

Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation. Move upwind from the spill.[2]

-

Personal Protection: Wear the appropriate personal protective equipment as described in the handling section.

-

Containment and Cleanup:

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Toxicological Information

The primary health hazards of Tungsten Tetrachloride are due to its corrosive nature.

Summary of Toxicological Effects:

| Exposure Route | Acute Effects | Chronic Effects |

| Inhalation | Causes chemical burns to the respiratory tract, which may be fatal.[6] Symptoms can include coughing, choking, and mucous membrane damage.[2] | Long-term exposure to high dust concentrations may cause changes in lung function (pneumoconiosis).[2] Repeated exposure to respiratory irritants may result in airway disease.[2] |

| Skin Contact | Causes severe chemical burns.[2] | Repeated or prolonged contact may cause dermatitis.[2] |

| Eye Contact | Causes severe eye damage and burns.[2] | Not specified, but severe initial damage can have long-term consequences. |

| Ingestion | Harmful if swallowed.[6] Can produce severe chemical burns in the oral cavity and gastrointestinal tract.[2] | Limited evidence suggests that repeated or long-term occupational exposure may produce cumulative health effects.[2] If given orally, tungsten can accumulate in the spleen, kidney, and liver.[2] |

Fire and Explosion Hazard Data

Tungsten Tetrachloride is not combustible and does not pose a significant fire risk.[2] However, in the event of a fire, it may decompose and produce toxic fumes of hydrogen chloride and metal oxides.[2]

Fire Fighting Measures:

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Do not use water.[10]

-

Firefighter Protection: Wear full body protective clothing with a self-contained breathing apparatus (SCBA).[2]

Reactivity and Stability

Chemical Stability: The product is considered stable under recommended storage conditions.[2]

Conditions to Avoid:

-

Contact with water, steam, or moisture, as it reacts to produce toxic and corrosive fumes.[2]

-

Presence of incompatible materials.

-

Contact with alkaline materials, as it liberates heat.[2]

Incompatible Materials:

A diagram illustrating the key incompatibilities and hazardous reactions of Tungsten Tetrachloride is provided below.

Caption: Reactivity and Incompatibility of Tungsten Tetrachloride.

References

- 1. Tungsten(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Tungsten Chloride - ESPI Metals [espimetals.com]

- 4. WebElements Periodic Table » Tungsten » tungsten tetrachloride [webelements.co.uk]

- 5. tungsten(4+) tetrachloride [chembk.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Electronic Structure of Tetrachlorotungsten (WCl₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of tetrachlorotungsten (WCl₄), a compound of significant interest in inorganic synthesis and catalysis. This document details its molecular and electronic configuration, structural properties, and the experimental and computational methodologies used for its characterization.

Core Properties and Electronic Configuration

Tetrachlorotungsten is a black, diamagnetic solid with the molecular formula WCl₄. The tungsten center in this compound possesses a +4 oxidation state.[1]

Electron Configuration of Tungsten(IV)

Tungsten (W), a third-row transition metal, has the neutral electron configuration [Xe] 4f¹⁴ 5d⁴ 6s². In its +4 oxidation state, the tungsten ion (W⁴⁺) has a d² electron configuration. The two valence d-electrons play a crucial role in the bonding and electronic properties of WCl₄.

Molecular Geometry and Hybridization

In the solid state, WCl₄ adopts a polymeric structure consisting of linear chains of tungsten atoms.[1] Each tungsten atom is in a distorted octahedral coordination environment, sharing edges with adjacent tungsten centers. This octahedral geometry suggests a d²sp³ hybridization for the tungsten atoms.

In the gas phase, mass spectrometry indicates the presence of various species, and computational studies suggest a tetrahedral geometry for a monomeric WCl₄ unit.[2] A tetrahedral geometry would imply an sd³ hybridization.

Molecular and Crystal Structure

The structure of tetrachlorotungsten is highly dependent on its physical state. While it is believed to be monomeric in the gas phase, it exists as a one-dimensional polymer in the solid state.

Polymeric Solid-State Structure

Single-crystal X-ray diffraction has revealed that solid WCl₄ crystallizes in the monoclinic C2/m space group. The structure consists of one-dimensional ribbons of edge-sharing WCl₆ octahedra. A key feature of this polymeric chain is the alternating short and long tungsten-tungsten distances of 2.688 Å and 3.787 Å, respectively.[1] The shorter distance is indicative of a W-W bond, which leads to the pairing of the d-electrons and explains the observed diamagnetism of the compound.[1]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/m | [3] |

| W-W Bond Distance | 2.688 Å | [1] |

| W---W Non-bonding Distance | 3.787 Å | [1] |

| W-Cl Bond Distance Range | 2.29 - 2.52 Å | [3] |

Monomeric Adducts

Tetrachlorotungsten acts as a Lewis acid and forms monomeric adducts with various ligands. A well-characterized example is the bis(diethyl ether) adduct, trans-WCl₄(OEt₂)₂. X-ray diffraction of this adduct confirms a hexacoordinated tungsten center with an octahedral geometry.[4] The study of such monomeric complexes provides valuable insight into the electronic structure of the W(IV) center in a localized environment.

Spectroscopic and Computational Characterization

A combination of spectroscopic techniques and computational modeling is employed to elucidate the electronic structure of WCl₄.

Photoelectron Spectroscopy (XPS & UPS)

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful techniques for probing the core-level and valence-level electronic states, respectively.

Expected XPS Signatures: While specific experimental spectra for WCl₄ are not readily available in the literature, the expected binding energies can be estimated from data on related tungsten compounds. The W 4f core-level spectrum is anticipated to show a doublet (4f₇/₂ and 4f₅/₂) characteristic of the W(IV) oxidation state.

| Species | W 4f₇/₂ Binding Energy (eV) | Reference |

| WO₂ (W⁴⁺) | ~33.1 - 35.6 | [5] |

| WO₃ (W⁶⁺) | ~36.1 | [5] |

| W metal | ~31.6 | [5] |

UPS and Valence Band: UPS is used to investigate the molecular orbitals in the valence region. For WCl₄, the valence band is expected to be composed of orbitals with significant contributions from both tungsten 5d and chlorine 3p atomic orbitals.

UV-Vis Spectroscopy

The electronic transitions in WCl₄ can be probed using UV-Vis spectroscopy. For a d² system in an octahedral environment, d-d transitions are expected, although they may be weak. More intense charge-transfer transitions, such as ligand-to-metal charge transfer (LMCT), are also anticipated.

Computational Analysis

Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of transition metal complexes like WCl₄. These calculations can provide insights into molecular orbital energies, bond orders, and theoretical spectra. For the related dimeric tungsten(III) complex, W₂(μ‐Cl)₂Cl₄(κ²‐DME)₂, DFT calculations have suggested a σ²π²δ*² ground state configuration for the W-W single bond.[6] A similar approach can be applied to model the W-W bonding in polymeric WCl₄.

Experimental Protocols

Synthesis of Tetrachlorotungsten

A common method for the synthesis of WCl₄ is the reduction of tungsten hexachloride (WCl₆).[1]

Protocol:

-

In an inert atmosphere glovebox, a reaction vessel is charged with tungsten hexachloride (WCl₆) and a suitable reducing agent (e.g., red phosphorus, tungsten hexacarbonyl, or antimony).

-

The reaction is typically carried out in a sealed, evacuated tube or under a positive pressure of an inert gas.

-

The mixture is heated to a specific temperature for a defined period to allow for the reduction to proceed. For instance, using antimony as the reductant, the reaction is: 3 WCl₆ + 2 Sb → 3 WCl₄ + 2 SbCl₃.[1]

-

After cooling, the product mixture is purified. This may involve sublimation of the more volatile byproducts (e.g., SbCl₃) to isolate the non-volatile WCl₄.

-

The resulting black solid is handled and stored under strictly anhydrous and anaerobic conditions due to its sensitivity to moisture and air.

Single-Crystal X-ray Diffraction

Obtaining single crystals of WCl₄ is challenging due to its polymeric nature and low solubility. However, single crystals of its adducts, such as trans-WCl₄(OEt₂)₂, can be grown from solution.[4]

Protocol:

-

A single crystal of suitable size and quality is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected on an area detector.

-

The collected data is processed to determine the unit cell parameters, space group, and atomic positions, from which bond lengths and angles are calculated.

X-ray Photoelectron Spectroscopy (XPS) of Air-Sensitive Samples

Due to the air- and moisture-sensitive nature of WCl₄, special handling is required for XPS analysis.

Protocol:

-

The WCl₄ sample is mounted on a sample holder inside an inert atmosphere glovebox.

-

The holder is loaded into a vacuum transfer vessel, which is then sealed.

-

The transfer vessel is removed from the glovebox and attached to the load-lock chamber of the XPS instrument.

-

The sample is transferred from the vessel into the ultra-high vacuum analysis chamber without exposure to the ambient atmosphere.

-

The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα).

-

The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

-

The resulting spectrum is a plot of the number of detected electrons versus their binding energy. The binding energies are calibrated using a reference, such as the adventitious carbon C 1s peak at 284.8 eV.

Density Functional Theory (DFT) Calculations

Protocol:

-

A structural model of the molecule or polymer is constructed. For polymeric WCl₄, this would involve defining the repeating unit cell based on crystallographic data.

-

A suitable theoretical level is chosen, which includes the exchange-correlation functional (e.g., B3LYP) and a basis set (e.g., a double-zeta basis set with polarization functions for all atoms and effective core potentials for the heavy tungsten atom).

-

The geometry of the structure is optimized to find the lowest energy conformation.

-

Once the geometry is optimized, properties such as molecular orbital energies, electron density distribution, and theoretical vibrational frequencies can be calculated.

-

For polymeric systems, a band structure calculation can be performed to understand the electronic properties of the bulk material.

Visualizations

References

- 1. Tungsten(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. Vibrational Spectroscopy of Tungsten(VI) Chlorides: WCl6 and WOCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 13470-13-8 [smolecule.com]

- 4. The decades-old mystery of bis(diethyl ether)this compound solved - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, X-ray and electronic structures of diethyl ether and 1,2-dimethoxyethane adducts of molybdenum(iv) chloride and this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Tungsten(IV) Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of Tungsten(IV) chloride (WCl₄). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and other advanced scientific fields.

Introduction